
2-Fluoro-3-nitrotoluene
Overview
Description
2-Fluoro-3-nitrotoluene (CAS: 437-86-5) is a fluorinated nitroaromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It exists as a clear liquid at room temperature, with a boiling point of 111°C, melting point of 19°C, and a density of 1.28 g/cm³ at 20°C . Structurally, it consists of a toluene backbone substituted with a fluorine atom at the 2-position and a nitro group at the 3-position.
This compound is widely used as a precursor in organic synthesis, particularly in agrochemical research. For example, it serves as an intermediate in the synthesis of cyproflanilide, a novel insecticide, via photocatalytic oxidation . Its commercial availability from suppliers like TCI America, Thermo Scientific, and Santa Cruz Biotechnology underscores its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-nitrotoluene can be synthesized through several methodsAnother method involves the fluorination of 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective nitration of 2-fluorotoluene under controlled conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration controls to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 2-Fluoro-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-3-nitrobenzoic acid
Scientific Research Applications
2-Fluoro-3-nitrotoluene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-3-nitrotoluene primarily involves its reactivity due to the presence of the nitro and fluorine groups. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, further influences the electron density of the ring, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
The chemical and physical properties of nitrotoluene derivatives vary significantly based on the positions of substituents. Below is a detailed comparison of 2-Fluoro-3-nitrotoluene with its isomers and related compounds.
Physical Properties
Key Observations :
- Boiling Points : 5-Fluoro-2-nitrotoluene exhibits a markedly higher boiling point (238.8°C) compared to this compound (111°C), likely due to differences in molecular symmetry and intermolecular interactions .
- Density : Only this compound has a documented density (1.28 g/cm³), suggesting its liquid state at room temperature, whereas other isomers may exist as solids or lack reported data .
Biological Activity
2-Fluoro-3-nitrotoluene (FNT) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of FNT, supported by research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H6FNO2
- Molecular Weight : 155.13 g/mol
- CAS Number : 179816-26-3
Research indicates that this compound exhibits notable biological activities, particularly in its interactions with cellular components. The compound has been shown to undergo metabolic transformations that can lead to cytotoxic effects. These effects are primarily attributed to the formation of reactive metabolites, which can damage cellular structures such as proteins and DNA .
Cytotoxicity
FNT has demonstrated cytotoxicity in various studies:
- Cytotoxic Effects : It has been found to be cytotoxic to rat liver microsomes, suggesting a potential for damaging liver cells through oxidative stress mechanisms.
- Binding with Proteins : FNT can covalently bind with serum albumin, potentially disrupting physiological processes by affecting protein function.
Antimicrobial Properties
FNT belongs to the broader class of nitrophenols, which are known for their antimicrobial and antiviral properties. The compound's mode of action involves redox cycling within biological systems, leading to the generation of reactive oxygen species (ROS) that can cause cellular damage.
Case Studies on Antimicrobial Activity
-
Study on Mycobacterium tuberculosis :
- A related compound, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, was synthesized and evaluated for its antitubercular activity.
- The most potent derivative showed a minimum inhibitory concentration (MIC) of 4 μg/mL against M. tuberculosis H37Rv, indicating significant potential for developing new antitubercular agents .
-
General Antimicrobial Activity :
- FNT has been investigated for its effects on various bacterial strains, showing promising results in inhibiting growth through mechanisms similar to those observed in other nitrophenolic compounds.
Toxicological Studies
The toxicological profile of this compound has been explored in several studies:
- Acute Toxicity : Studies have indicated that exposure to FNT can lead to adverse effects on liver function due to its cytotoxic nature.
- Chronic Effects : Long-term exposure may result in cumulative toxicity, necessitating further investigation into its safety profile .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What is the molecular structure of 2-Fluoro-3-nitrotoluene, and how can its spectroscopic characteristics be determined?
- Answer : The molecular formula is C₇H₆FNO₂ (molecular weight: 155.13 g/mol), with a toluene backbone substituted by fluorine at position 2 and a nitro group at position 3 . Key spectroscopic methods include:
- NMR : The fluorine atom causes distinct splitting patterns in ¹⁹F and ¹H NMR.
- IR : Peaks for nitro (-NO₂, ~1520 cm⁻¹) and C-F (~1100 cm⁻¹) groups are expected.
- Mass Spectrometry : Molecular ion peaks at m/z 155.13 and fragmentation patterns confirm the structure.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A typical route involves nitration of 2-fluorotoluene. The fluorine atom directs nitration to the meta position due to its electron-withdrawing nature. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be optimized to minimize side products like para-substituted isomers .
Q. How can researchers purify this compound, and what challenges arise?
- Answer : Common methods include:
- Recrystallization : Using ethanol or hexane to isolate high-purity crystals (≥98% purity, as noted in technical specifications) .
- Column Chromatography : Silica gel with non-polar solvents (e.g., hexane/ethyl acetate) separates isomers. Challenges include residual solvent removal and isomer cross-contamination.
Q. What safety protocols are critical when handling this compound?
- Answer : The compound is a potential irritant. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from reducing agents, as nitro groups may react exothermically .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitro and fluorine substituents. Key outputs include:
- Electrostatic Potential Maps : Highlight electron-deficient regions near nitro and fluorine groups.
- HOMO-LUMO Gaps : Predict reactivity in electrophilic substitution (e.g., ΔE ≈ 5.2 eV for C₇H₆FNO₂) .
Q. What experimental and computational methods resolve contradictions in substituent-directed reactivity?
- Answer : Discrepancies between DFT-predicted regioselectivity and experimental results can arise from solvent effects or transition-state stabilization. Validate via:
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalysts).
- Isotopic Labeling : Trace substituent orientation in products using ¹⁸O or deuterium .
Q. How does the electron-withdrawing effect of fluorine and nitro groups influence nucleophilic aromatic substitution (NAS)?
- Answer : The meta-directing fluorine and para-directing nitro group create competing effects. NAS occurs preferentially at positions activated by resonance. For example:
- Substitution at C-4 : Favored due to nitro group’s resonance stabilization.
- Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates .
Q. What strategies optimize regioselectivity in further functionalization of this compound?
- Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of -NO₂).
- Catalysts : Transition metals (Pd, Cu) enhance cross-coupling at specific positions.
- Computational Screening : DFT identifies transition states with lowest activation barriers .
Q. Methodological Notes
Properties
IUPAC Name |
2-fluoro-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNUIXYBLFJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541661 | |
Record name | 2-Fluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437-86-5 | |
Record name | 2-Fluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-1-methyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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